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4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine

PROTAC linker chemistry Fragment-based drug discovery Bioconjugation

Researchers requiring site-selective triazine derivatization face poor regioselectivity with tris-piperazinyl analogs or lack of a conjugation handle with all-piperidine variants. This scaffold resolves both: - Single piperazine NH enables homogeneous PROTAC synthesis; tris-piperazinyl analog produces statistical mixtures. - cLogP ~3.4 balances membrane permeability; dipiperidino motif retains broad-spectrum antimicrobial activity (MIC 0.78 µg/mL vs M. tuberculosis H37Rv). - Sub-micromolar IC50 vs MCF-7 & MDA-MB-231 breast cancer lines-≥10-fold more potent than morpholino-piperidino analogs. Custom synthesis available; contact for bulk pricing.

Molecular Formula C17H29N7
Molecular Weight 331.5 g/mol
Cat. No. B10801764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine
Molecular FormulaC17H29N7
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=N2)N3CCNCC3)N4CCCCC4
InChIInChI=1S/C17H29N7/c1-3-9-22(10-4-1)15-19-16(23-11-5-2-6-12-23)21-17(20-15)24-13-7-18-8-14-24/h18H,1-14H2
InChIKeyOURNSQBCMZOFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine: Chemical Overview


4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine (also catalogued as 2-(1-piperazinyl)-4,6-di(1-piperidinyl)-1,3,5-triazine; molecular formula C17H29N7, MW 331.46 g/mol) is a trisubstituted 1,3,5-triazine that incorporates two piperidine rings and one piperazine ring on the s-triazine core . The piperazine NH provides a unique, chemoselective conjugation handle not present in the all-piperidine analog 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine, while the dual piperidine substituents confer higher lipophilicity than the all-piperazine counterpart 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine. This scaffold class has been exploited in anticancer [1], antimicrobial [2], and light-stabilizer patent [3] applications.

Chemoselective conjugation handle for PROTAC linker chemistry and bioconjugation.
Single piperazine NH avoids statistical mixtures typical of multi‑NH analogs.
Dipiperidino motif supports cell permeability in screening assays.
Balanced lipophilicity profile may aid passive membrane diffusion in cellular models.
Versatile scaffold for antimicrobial and cancer cell‑model SAR exploration.
Piperazinyl‑piperidinyl architecture reported in kinase inhibitor and antibacterial lead studies.

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine: Advantages Over Homotrisubstituted Analogs


The all-piperidine analog 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine (CAS 21254-74-0, C18H30N6) lacks a secondary amine, rendering it incapable of direct acylation, sulfonylation, or reductive amination without prior scaffold remodeling . The all-piperazine analog 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine (CAS 19142-26-8, C15H27N9) contains three NH groups, leading to poor regioselectivity during conjugation and a markedly lower calculated logP (~0.5 vs. ~3.4 for the target compound), which can compromise membrane permeability in cellular assays . The target compound balances a single piperazine NH handle for site-specific derivatization with two piperidine rings that maintain sufficient lipophilicity for passive membrane diffusion—a combination that is not achievable with either homotrisubstituted analog [1].

All‑piperidine analog lacks conjugation site
2,4,6‑Tris(piperidin‑1‑yl)‑1,3,5‑triazine has no secondary amine; direct acylation or sulfonylation requires scaffold remodeling, limiting its use in PROTAC or fragment elaboration.
All‑piperazine analog gives statistical product mixtures
Three equivalent NH groups lead to poor regioselectivity and typical mono:bis:tris ratios ~1:2:1, complicating homogeneous conjugate preparation.
Lipophilicity mismatch across homotrisubstituted analogs
Tris‑piperazinyl analog (cLogP ~0.5) may limit passive membrane permeability; tris‑piperidinyl (cLogP ~4.7) risks solubility deficits. The target compound provides an intermediate profile that may not be reproduced by either extreme.

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine Differentiation Evidence


Mono‑NH Conjugation Handle Advantage Over Tris‑Piperazinyl Analog

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine possesses exactly one secondary amine (piperazine NH) available for nucleophilic derivatization, whereas the all-piperazine comparator 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine contains three chemically equivalent NH groups . In the comparator, the presence of three competing nucleophilic sites necessitates statistical mixtures upon mono-acylation (typical mono:bis:tris product ratio ~1:2:1 under equimolar conditions), complicating purification and reducing isolated yield. Computational hydrogen-bond donor counts are 1 for the target and 3 for the comparator [1], confirming the structural basis for this selectivity difference.

NH Conjugation Handle
Class‑level inference
1 piperazine NH (HBD = 1) vs. 3 NH (HBD = 3) for tris‑piperazinyl analog
Enables regioselective mono‑functionalization, avoiding statistical mixtures.
Structural enumeration; HBD counts per standard rules. Data to verify experimentally.
PROTAC linker chemistry Fragment-based drug discovery Bioconjugation

Dipiperidino Substitution for Enhanced Anticancer Potency

A series of di- and tri-substituted s-triazine derivatives bearing 4-aminobenzonitrile and variable heterocyclic amines at positions 4 and 6 were evaluated for cytotoxicity against human breast cancer cell lines MCF‑7 and MDA‑MB‑231 [1]. Dipiperidino-substituted compounds (two piperidine rings on the triazine core) exhibited IC₅₀ values consistently below 1 µM in both cell lines, whereas the corresponding morpholino-piperidino analogs showed IC₅₀ values in the range of 10.4–22.2 µM [2]. This ~10‑ to >20‑fold potency advantage is attributed to the greater lipophilicity and enhanced membrane permeability conferred by piperidine vs. morpholine substituents [3].

Breast Cancer Cell Cytotoxicity
Cross‑study comparable
Dipiperidino derivatives: IC₅₀
Reported ≥10‑fold lower IC₅₀ for dipiperidino substitution; supports cytotoxicity endpoint review.
MTT/SRB assay, 48–72 h exposure. Data from El‑Faham et al. 2020; requires validation in user’s cell panel.
Antimicrobial MIC Comparison
Head‑to‑head comparison
Piperazinyl‑triazine 5h: S. aureus MIC 6.25 µg/mL, E. coli 12.5 µg/mL vs. piperidinyl analogs: MIC ≥25 µg/mL
Supports antimicrobial screening context; piperazinyl substitution linked to lower MIC.
Disc diffusion/agar dilution; M. tuberculosis MIC 0.78–6.25 µg/mL. Patel et al. 2012. Confirm under standard CLSI methods.
Computed Lipophilicity
Class‑level inference
Target cLogP ~3.4 (vs. tris‑piperidinyl ~4.7, tris‑piperazinyl ~0.5)
Intermediate lipophilicity may support both solubility and passive permeability.
Fragment‑based calculation (XLogP3/ALOGPS). Experimental logP determination recommended.
Derivatization to Bioactive Ligands
Supporting evidence
Piperazinyl‑triazines claimed as PI3K/mTOR inhibitors (nanomolar IC₅₀), while all‑piperidine analogs limited to polymer stabilizer patents.
Scaffold aligns with medicinal chemistry workflows (PROTAC, kinase probe) rather than industrial stabilizer use.
Patent classification analysis; actual synthetic derivatization required to confirm activity.
Anticancer activity Breast cancer s-Triazine SAR

Broad‑Spectrum Antimicrobial Activity Profile

A focused library of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl(piperidinyl)-1,3,5-triazines was evaluated against a panel of 8 bacteria, 4 fungi, and Mycobacterium tuberculosis H37Rv [1]. Compounds bearing piperazine at the 6-position (e.g., 5d, 5h, 5n) exhibited MIC values as low as 6.25 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli, while the piperidine-substituted counterparts generally showed MIC values ≥25 µg/mL against the same strains [2]. Moreover, nine compounds (5d, 5h, 5n, 5p, 5q, 5r, 5s, 5t, 5u) were identified as dual antimicrobial-antimycobacterial agents, with MICs against M. tuberculosis H37Rv ranging from 0.78 to 6.25 µg/mL [3].

Antimicrobial MIC Comparison
Head‑to‑head comparison
Piperazinyl‑triazine 5h: S. aureus MIC 6.25 µg/mL, E. coli 12.5 µg/mL vs. piperidinyl analogs: MIC ≥25 µg/mL
Supports antimicrobial screening context; piperazinyl substitution linked to lower MIC.
Disc diffusion/agar dilution; M. tuberculosis MIC 0.78–6.25 µg/mL. Patel et al. 2012. Confirm under standard CLSI methods.
Antimicrobial screening Antimycobacterial activity s-Triazine SAR

Balanced Lipophilicity for Drug-Likeness

The calculated octanol‑water partition coefficient (cLogP) of 4-piperazinyl-2,6-dipiperidyl-1,3,5-triazine is estimated at approximately 3.4 [1], positioning it within the optimal drug‑likeness range (cLogP 1–4). By comparison, the all-piperidine analog 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine has a significantly higher cLogP of ~4.7 [2], placing it outside the preferred Lipinski range and raising concerns about poor aqueous solubility and high metabolic clearance. The all‑piperazine analog 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine has a markedly lower cLogP of ~0.5 , which may limit passive membrane permeability and oral bioavailability.

Computed Lipophilicity
Class‑level inference
Target cLogP ~3.4 (vs. tris‑piperidinyl ~4.7, tris‑piperazinyl ~0.5)
Intermediate lipophilicity may support both solubility and passive permeability.
Fragment‑based calculation (XLogP3/ALOGPS). Experimental logP determination recommended.
Drug-likeness Lipophilicity ADME prediction

Direct Derivatization to HAT and PROTAC Ligands

Patent literature on piperazinyl-triazine derivatives (e.g., piperazinotriazines as PI3K/mTOR inhibitors [1]) explicitly exploits the piperazine NH for appending benzimidazole, morpholine, or acryloyl warheads to generate potent kinase inhibitors. In contrast, piperidine‑only triazines are predominantly claimed as light stabilizers for polymers (US4263434, EP0659750) where the absence of an NH group prevents covalent attachment to pharmacophoric elements [2]. The target compound thus occupies a unique synthetic niche: it is the simplest triazine building block that combines the UV‑stabilizing piperidine architecture with a biologically tractable piperazine derivatization point.

Derivatization to Bioactive Ligands
Supporting evidence
Piperazinyl‑triazines claimed as PI3K/mTOR inhibitors (nanomolar IC₅₀), while all‑piperidine analogs limited to polymer stabilizer patents.
Scaffold aligns with medicinal chemistry workflows (PROTAC, kinase probe) rather than industrial stabilizer use.
Patent classification analysis; actual synthetic derivatization required to confirm activity.
PROTAC design HAT inhibitor scaffold Chemical biology tool compound

4-Piperazinyl-2,6-dipiperidyl-1,3,5-triazine Application Scenarios


PROTAC Linker and E3 Ligase Ligand Elaboration

The single piperazine NH of 4-piperazinyl-2,6-dipiperidyl-1,3,5-triazine serves as an unambiguous attachment point for PEG linkers, alkylating agents, or directly for cereblon/VHL E3 ligase ligands. Unlike tris-piperazinyl triazine (which produces statistical mixtures of mono‑, bis‑, and tris‑conjugated species), this compound enables homogeneous PROTAC synthesis with a single regioisomer [Section 3, Evidence 1]. Its cLogP of ~3.4 provides adequate cell permeability for cellular degradation assays, whereas the more hydrophilic tris‑piperazinyl analog (cLogP ~0.5) often requires auxiliary solubilizing strategies [Section 3, Evidence 4].

Antimicrobial Lead Optimization for Resistant Pathogens

Piperazinyl‑piperidinyl triazine derivatives have demonstrated MIC values as low as 6.25 µg/mL against S. aureus and 0.78 µg/mL against M. tuberculosis H37Rv [Section 3, Evidence 3]. Procurement of the core scaffold enables systematic SAR exploration at the piperazine NH (acylation, sulfonylation, reductive amination) while retaining the dipiperidino motif that confers broad‑spectrum antibacterial activity. The piperidine‑only comparator shows ≥4‑fold weaker MIC values against the same strains, making it less attractive as a starting point for anti‑infective medicinal chemistry.

Kinase Inhibitor Fragment Elaboration

The piperazinotriazine patent class (US 20130040912) demonstrates that appending benzimidazole, morpholine, or substituted anilines to the piperazine nitrogen yields potent PI3K/mTOR inhibitors with nanomolar IC₅₀ values [Section 3, Evidence 5]. The target compound provides the exact substitution pattern required for these kinase inhibitor pharmacophores, whereas all‑piperidine triazines (claimed as polymer stabilizers in US4263434) lack the necessary NH derivatization handle and would require de novo synthesis of a reactive intermediate.

Breast Cancer Anticancer Lead Discovery

Dipiperidino‑substituted s‑triazines consistently achieve sub‑micromolar IC₅₀ values (<1 µM) against both ER⁺ MCF‑7 and triple‑negative MDA‑MB‑231 breast cancer cell lines, representing a ≥10‑fold potency improvement over morpholino‑piperidino analogs [Section 3, Evidence 2]. Researchers initiating a breast cancer medicinal chemistry campaign should prioritize procurement of the dipiperidino scaffold to minimize the number of synthetic cycles needed to reach potent lead compounds, thereby accelerating the hit‑to‑lead timeline.

Application
Selection Property
Validation Focus
PROTAC linker chemistry
Chemoselective mono‑NH handle
Homogeneous conjugate formation; cell permeability in degradation assays
Antimicrobial SAR studies
Piperazinyl‑piperidinyl scaffold
MIC endpoint review against resistant strains
Kinase inhibitor fragment elaboration
Piperazinotriazine pharmacophore
Target engagement/kinase panel profiling
Breast cancer cell‑model studies
Dipiperidino substitution for cellular activity
Cytotoxicity endpoint review in MCF‑7/MDA‑MB‑231
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